molecular formula C5H4BrNO2 B2641893 2-(3-Bromo-5-isoxazolyl)oxirane CAS No. 76596-56-0

2-(3-Bromo-5-isoxazolyl)oxirane

Cat. No. B2641893
CAS RN: 76596-56-0
M. Wt: 189.996
InChI Key: UZUMNQDSSAUUHV-UHFFFAOYSA-N
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Description

“2-(3-Bromo-5-isoxazolyl)oxirane” is a compound that contains an isoxazole ring and an oxirane ring . Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen . Oxirane, also known as an epoxide, is a three-membered ring structure in which one of the vertices is an oxygen and the other two are carbons .


Synthesis Analysis

Isoxazole can be synthesized via a variety of methods . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Epoxides can also be synthesized by the treatment of a halohydrin with a base .


Molecular Structure Analysis

The molecular structure of “this compound” includes an isoxazole ring and an oxirane ring . The isoxazole ring is a five-membered heterocyclic ring that contains an oxygen atom and a nitrogen atom . The oxirane ring is a three-membered ring that contains an oxygen atom and two carbon atoms .


Chemical Reactions Analysis

Isoxazole rings can undergo a variety of chemical reactions . Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . The azirine intermediate can react with nucleophiles, especially carboxylic acids .

Scientific Research Applications

Synthesis and Structure Analysis
2-(3-Bromo-5-isoxazolyl)oxirane is involved in the synthesis and structure analysis of complex chemical compounds. For instance, isomeric pentacoordinate 1,2-oxastibetanes bearing the Martin ligand were synthesized using bromo(2-hydroxyalkyl)stiboranes, and the structural properties of these compounds were studied using X-ray crystallographic analysis and NMR spectroscopy. The thermolysis of these compounds resulted in the formation of oxiranes, demonstrating the chemical versatility and reactivity of such structures (Uchiyama, Kano, & Kawashima, 2003).

Role in Chemical Reactions and Synthesis of Compounds
The compound is also integral to the synthesis of other complex molecules. For instance, it was used in the preparation of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, which was then reacted with various nucleophiles for potential anticancer evaluation (Gouhar & Raafat, 2015). Similarly, trans-5-aryl and 5-cyclopropyl derivatives of 2-isoxazolin-4-ol were synthesized via the intramolecular opening of an oxirane ring, indicating the utility of oxirane structures in synthesizing complex chemical compounds (Ito & Sato, 1990).

Chemical Transformations and Pharmacological Applications
Further, the compound is involved in complex chemical transformations. For instance, the regioselective epoxide ring-opening reaction was optimized for the stereospecific scale-up synthesis of BMS-960, indicating the importance of such structures in medicinal chemistry (Hou et al., 2017). Additionally, the treatment of oximes with hypervalent iodine was shown to lead to substituted isoxazoles, demonstrating the compound's role in creating diverse chemical structures with potential pharmacological applications (Jawalekar et al., 2011).

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This suggests that “2-(3-Bromo-5-isoxazolyl)oxirane” and similar compounds may have potential applications in drug discovery and other fields.

Mechanism of Action

properties

IUPAC Name

3-bromo-5-(oxiran-2-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-5-1-3(9-7-5)4-2-8-4/h1,4H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUMNQDSSAUUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=NO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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